molecular formula C13H12N2OS2 B2554242 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 52881-35-3

2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2554242
CAS No.: 52881-35-3
M. Wt: 276.37
InChI Key: ZXMPULAVCDHXFT-UHFFFAOYSA-N
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Description

2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H12N2OS2 and its molecular weight is 276.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

Researchers have developed methods for synthesizing a range of compounds with structures closely related to 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one. These synthetic strategies often involve one-pot reactions or interactions with different reagents to create novel heterocyclic systems with potential for further biological evaluation.

  • Facile One-Pot Synthesis : A study described a one-pot synthesis method for producing thiazolo[3,2-a]pyrimidine derivatives. This method allows for the efficient creation of compounds with potentially interesting biological activities (Gomha, 2009).

Biological Activities

The chemical framework of this compound and its derivatives has been explored for various biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making these compounds of interest in medicinal chemistry.

  • Antimicrobial and Anti-inflammatory Activities : Several studies have reported on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for antimicrobial and anti-inflammatory activities. For instance, compounds have been synthesized and tested against different bacterial and fungal species, showing moderate effects in some cases (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

  • Anticancer Activity : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been explored for potential anticancer activity. Compounds have been evaluated against various cancer cell lines, including prostate, breast, cervical, and colon cancer cells, with some derivatives demonstrating selective cytotoxicity towards cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing thiophene and pyrimidine rings have been found to have biological activity, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Given the wide range of biological activities exhibited by compounds containing thiophene and pyrimidine rings, this compound could potentially be of interest in the field of medicinal chemistry . Further studies could explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

13-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMPULAVCDHXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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